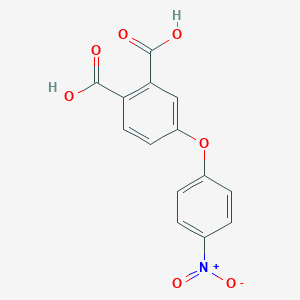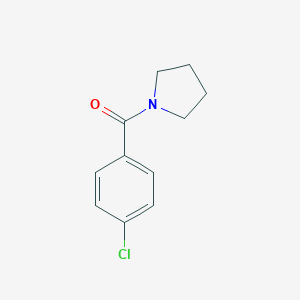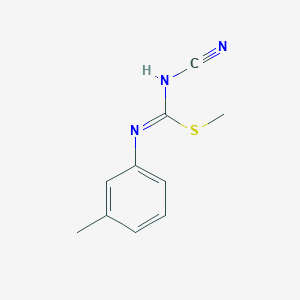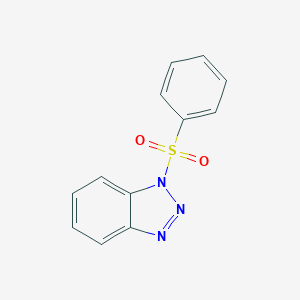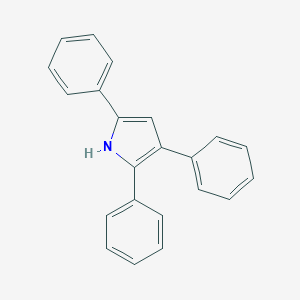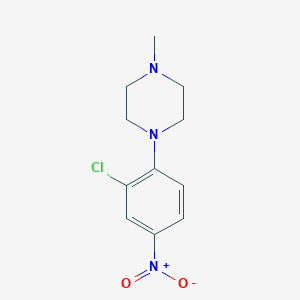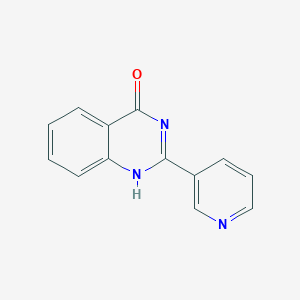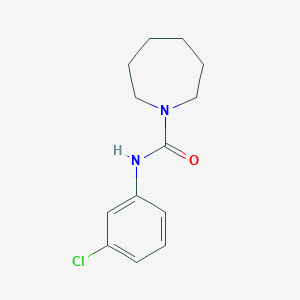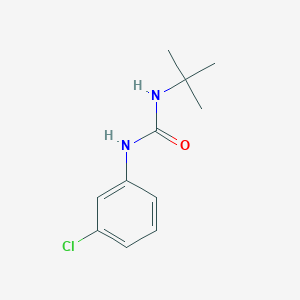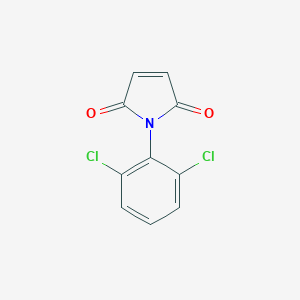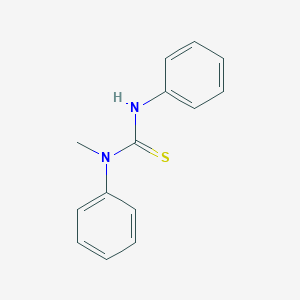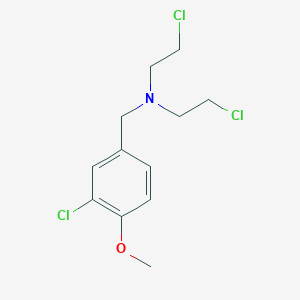
Benzenemethanamine, 3-chloro-N,N-bis(2-chloroethyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, 3-chloro-N,N-bis(2-chloroethyl)-4-methoxy- is a chemical compound that is also known as mechlorethamine. It is a nitrogen mustard alkylating agent that has been used in the treatment of cancer. The compound was first synthesized in the early 1940s and has since been used in a variety of research applications.
Mécanisme D'action
Mechlorethamine works by binding to DNA and causing damage to the DNA structure. This damage can lead to cell death and the inhibition of cell division. The compound is particularly effective against rapidly dividing cells, such as cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of mechlorethamine include DNA damage, inhibition of cell division, and cytotoxicity. The compound has also been shown to cause oxidative stress and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of mechlorethamine is its ability to selectively target cancer cells. This makes it an effective tool for cancer research. However, the compound is also highly toxic and can cause damage to healthy cells. This limits its use in lab experiments and clinical applications.
Orientations Futures
There are several future directions for research involving mechlorethamine. One area of interest is the development of new analogs that are less toxic and more selective in their targeting of cancer cells. Another area of research is the investigation of mechlorethamine's potential as a treatment for other diseases, such as autoimmune disorders and viral infections.
In conclusion, mechlorethamine is a nitrogen mustard alkylating agent that has been used in cancer research for many years. The compound works by damaging DNA and inhibiting cell division, making it effective against rapidly dividing cells such as cancer cells. While mechlorethamine has limitations due to its toxicity, there are many future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of mechlorethamine involves the reaction of 3-chloroaniline with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with sodium methoxide to yield mechlorethamine.
Applications De Recherche Scientifique
Mechlorethamine has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been shown to have cytotoxic effects on cancer cells and has been used in the treatment of lymphomas and other types of cancer.
Propriétés
Numéro CAS |
64236-10-8 |
|---|---|
Nom du produit |
Benzenemethanamine, 3-chloro-N,N-bis(2-chloroethyl)-4-methoxy- |
Formule moléculaire |
C12H16Cl3NO |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(3-chloro-4-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H16Cl3NO/c1-17-12-3-2-10(8-11(12)15)9-16(6-4-13)7-5-14/h2-3,8H,4-7,9H2,1H3 |
Clé InChI |
SPYNVFXBZMBOMM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN(CCCl)CCCl)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)CN(CCCl)CCCl)Cl |
Autres numéros CAS |
64236-10-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



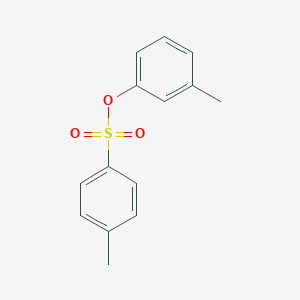
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)

